1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolopyrimidine core, and a methoxyphenyl piperazine moiety
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been found to exhibit anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit FLT3 and CDK, which are important targets in cancer therapy .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of FLT3 and CDK inhibition, the compound could affect cell cycle progression and signal transduction pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, inhibition of FLT3 and CDK could lead to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the methoxyphenyl piperazine moiety: This step involves the coupling of the methoxyphenyl piperazine with the pyrazolopyrimidine core, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: can be compared with other similar compounds such as:
2-Fluorodeschloroketamine: Shares the fluorophenyl group but differs in its core structure and applications.
Cresol: Although structurally different, it is another compound with significant industrial applications.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-32-18-8-6-17(7-9-18)28-12-14-29(15-13-28)24(31)20-16-27-30-22(10-11-26-23(20)30)19-4-2-3-5-21(19)25/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFFVGOYSIEUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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